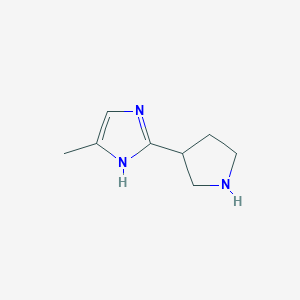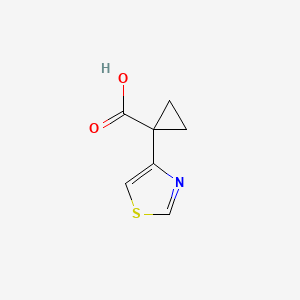
2,6-Dimethyl-4-n-propoxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-n-propoxybenzyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a propoxy group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dimethyl-4-n-propoxybenzyl alcohol involves the reaction of 2,6-dimethylphenol with n-propyl bromide in the presence of a base, such as potassium carbonate, to form 2,6-dimethyl-4-n-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-n-propoxybenzyl alcohol can undergo various chemical reactions, including:
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: 2,6-Dimethyl-4-n-propoxybenzaldehyde or 2,6-Dimethyl-4-n-propoxybenzoic acid.
Reduction: 2,6-Dimethyl-4-n-propylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-n-propoxybenzyl alcohol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzyl alcohol depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent . In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of electrons from the reducing agent . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylbenzyl alcohol: Lacks the propoxy group, resulting in different chemical properties and reactivity.
4-n-Propoxybenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-methoxybenzyl alcohol: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these substituents provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .
Propiedades
IUPAC Name |
(2,6-dimethyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h6-7,13H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKREIQKMKLICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)




![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol](/img/structure/B7901376.png)








